Deltorphin 1; Deltorphin C

Description

Historical Context of Opioid Peptide Discovery

The journey to understanding endogenous opioid peptides began with the study of opium and its primary active component, morphine. fupress.net For centuries, the potent analgesic effects of morphine were recognized, but the mechanism behind its action remained a mystery. fupress.netpnas.org A pivotal moment came with the discovery of specific opioid receptors in the brain in the 1970s. mcgill.caebsco.com This led to the logical question: why would the brain have receptors for a compound found in a plant? mcgill.ca Researchers theorized that the body must produce its own morphine-like substances. mcgill.ca

This hypothesis spurred an intense period of research that led to the groundbreaking discovery of the first endogenous opioid peptides, the enkephalins (Met-enkephalin and Leu-enkephalin), in 1975 by John Hughes and Hans Kosterlitz. mcgill.canih.govbiologists.comlatimes.compbs.org These pentapeptides were isolated from pig brains and were found to bind to the newly identified opioid receptors. mcgill.ca Shortly after, other endogenous opioid peptides like β-endorphin and dynorphins were discovered. nih.gov This era marked a significant shift in neuroscience, revealing an intrinsic system for pain modulation and other functions. ebsco.com Collectively, these endogenously produced peptides with opiate-like activity are referred to as endorphins, a name derived from "endogenous morphine." mcgill.ca Since these initial discoveries, over 20 peptides with opioid receptor activity have been identified, all derived from three precursor proteins: proenkephalin, prodynorphin, and proopiomelanocortin. nih.govnih.gov

Significance of Delta-Opioid Receptors in Biological Systems

The opioid system comprises three main types of receptors: mu (µ), delta (δ), and kappa (κ). nih.govhealthline.com While all are involved in pain perception, they have distinct distributions and functions throughout the body. healthline.comnih.gov Delta-opioid receptors (DORs) are widely distributed in the central nervous system, with particularly high concentrations in brain regions associated with pain processing, mood, and emotion, such as the forebrain, neocortex, and amygdala. healthline.comnih.govfrontiersin.orgguidetopharmacology.org

Activation of DORs has been shown to produce a range of effects, including:

Analgesia: While mu-opioid receptors are the primary target for traditional opioid painkillers like morphine, delta-opioid agonists have demonstrated effectiveness, particularly in persistent and chronic pain models. nih.govwikipedia.org

Mood Regulation: DORs are implicated in regulating anxiety and depression. healthline.comnih.gov Studies have shown that delta-opioid agonists can produce anxiolytic and antidepressant-like effects. nih.gov

Neuroprotection: Research suggests a potential role for DORs in protecting neurons from damage, particularly in conditions like stroke and other neurodegenerative diseases. nih.govmdpi.com Activation of these receptors may help mediate ionic homeostasis and activate endogenous protective pathways. mdpi.com

Cardiovascular Regulation: Evidence suggests that delta receptors may be involved in cardiovascular function. healthline.com

The distinct pharmacological profile of DORs has made them an attractive target for drug development. nih.gov The goal is to create medications that can provide pain relief and other therapeutic benefits with a reduced risk of the side effects commonly associated with mu-opioid agonists, such as respiratory depression and dependence. nih.gov

Overview of the Deltorphin (B1670231) Peptide Family

The deltorphin family of peptides represents a significant discovery in the field of opioid research. These naturally occurring heptapeptides were first isolated from the skin of frogs belonging to the Phyllomedusa genus. nih.govbiosyn.comnih.gov What makes the deltorphins particularly remarkable is their exceptionally high affinity and selectivity for delta-opioid receptors, surpassing that of any other known natural compound. nih.govnih.gov

The first deltorphin was identified in 1989. wikipedia.org Subsequently, other members of the family, including [D-Ala2]deltorphin I and II, were isolated from the skin of Phyllomedusa bicolor. nih.gov A key structural feature of the deltorphins is the presence of a D-amino acid at the second position of their sequence, which contributes to their stability and high receptor affinity. nih.govnih.gov

Deltorphin 1 is also known by the synonyms Deltorphin C and [D-Ala2] Deltorphin I. medchemexpress.comscbt.comcaymanchem.com It is a potent and highly selective agonist for the δ-opioid receptor. medchemexpress.com Similarly, Deltorphin C is another name for [D-Ala2]deltorphin I. acs.org

The discovery of the deltorphin family, along with the related mu-selective dermorphins also found in frog skin, has provided invaluable tools for studying the intricacies of the opioid system. nih.govbiosyn.com Their high selectivity has allowed researchers to probe the specific functions of delta-opioid receptors with greater precision. nih.gov

Research Findings on Deltorphin 1 (Deltorphin C)

Structure and Receptor Binding

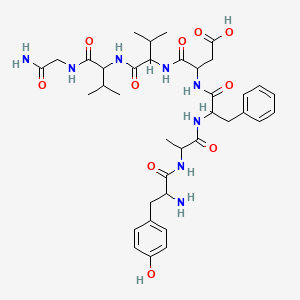

Deltorphin 1, also known as Deltorphin C, is a heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2. acs.org It is a highly potent and selective agonist for the delta-opioid receptor. medchemexpress.com Studies have shown that it has a very high affinity for δ-opioid receptors, with a Ki value of 0.15 nM. caymanchem.com This high affinity is attributed to its unique structure, particularly the presence of the D-alanine at the second position. nih.govnih.gov The C-terminal region of the peptide is also believed to play a crucial role in its high receptor selectivity. nih.gov

Biological Activity

Research has demonstrated a range of biological activities for Deltorphin 1. It has been shown to induce the translocation of δ-opioid receptors from intracellular vesicles to the cell surface in dorsal root ganglion cells. caymanchem.com In vivo studies in mice have shown that Deltorphin 1 has a notable ability to penetrate the blood-brain barrier, which is unusual for many peptides. researchgate.netpnas.org

Interactive Data Tables

Table 1: Amino Acid Sequence of Key Deltorphins

| Peptide | Sequence |

| Deltorphin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 |

| Deltorphin 1 (Deltorphin C) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 |

| [D-Ala2]Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 |

Data sourced from multiple studies. nih.govwikipedia.orgacs.org

Table 2: Receptor Binding Affinity of Selected Opioid Peptides

| Peptide | Receptor Type | Ki (nM) |

| Deltorphin 1 (Deltorphin C) | δ-opioid | 0.15 |

| [D-Ala2]Deltorphin II | δ-opioid | Data not consistently available in searched sources |

| Dermorphin (B549996) | µ-opioid | Data not consistently available in searched sources |

Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data for Deltorphin 1 is from Cayman Chemical. caymanchem.com

Structure

2D Structure

Properties

IUPAC Name |

3-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAORFIPPWIGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biochemical Isolation

Natural Sources and Isolation from Amphibian Skin Secretions (Phyllomedusa sauvagei, P. bicolor)

Deltorphins have been primarily isolated from the skin secretions of frogs belonging to the genus Phyllomedusa, particularly the species Phyllomedusa sauvagei (the waxy monkey tree frog) and Phyllomedusa bicolor (the giant monkey frog). nih.govfrontiersin.orgwikipedia.org These amphibians produce a diverse array of peptides in their skin as a defensive mechanism. researchgate.net

The initial isolation of a deltorphin (B1670231), later known as dermenkephalin or deltorphin A, was achieved from skin extracts of Phyllomedusa sauvagei. nih.govanaspec.com Researchers used methanol extracts of the dried skin to obtain a crude peptide mixture. Subsequent purification involved techniques such as reversed-phase high-performance liquid chromatography (HPLC), which allowed for the separation of individual peptides based on their physicochemical properties. nih.govpnas.org

Further investigations into the skin extracts of Phyllomedusa bicolor led to the isolation of two other significant deltorphin variants, named [D-Ala2]deltorphin I and [D-Ala2]deltorphin II. nih.govnih.govfrontiersin.org The isolation process for these peptides followed a similar methodology of extraction and chromatographic purification. pnas.orgnih.gov A key characteristic of these peptides is the presence of a D-amino acid (an amino acid with a specific stereochemistry) at the second position of the peptide chain, which is crucial for their high receptor selectivity and stability. nih.govnih.gov

The table below summarizes the natural sources and sequences of these initially discovered deltorphins.

| Peptide Name | Natural Source | Amino Acid Sequence |

| Deltorphin (Deltorphin A) | Phyllomedusa sauvagei | Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂ |

| [D-Ala2]deltorphin I | Phyllomedusa bicolor | Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ |

| [D-Ala2]deltorphin II | Phyllomedusa bicolor | Tyr-D-Ala -Phe-Glu-Val-Val-Gly-NH₂ |

Early Identification Methodologies (e.g., cDNA Cloning, Peptide Isolation)

The identification of deltorphins involved a combination of direct peptide isolation and molecular biology techniques.

Peptide Isolation and Sequencing: This classical biochemical approach was fundamental to the discovery of deltorphins. As described above, the process began with the extraction of peptides from the amphibian skin. nih.gov After purification via HPLC, the amino acid sequence of the isolated peptides was determined. pnas.org This sequencing process, often involving techniques like Edman degradation, revealed the primary structure of the peptides. A critical step in the characterization was the confirmation of the D-configuration of the second amino acid residue (D-Methionine or D-Alanine), which was unusual for naturally occurring peptides. nih.govnih.gov The structure proposed after sequencing was then confirmed by comparing the chromatographic and pharmacological properties of the natural peptide with a synthetically created version. pnas.org

cDNA Cloning: This molecular technique provided crucial insights into the biosynthesis of deltorphins. The process involved creating a cDNA (complementary DNA) library from the messenger RNA (mRNA) extracted from the frog's skin. nih.govnih.gov By screening this library with probes designed to recognize sequences related to known opioid peptides like dermorphin (B549996) (another peptide from Phyllomedusa skin), researchers could identify the genes encoding the precursor proteins for deltorphins. nih.govnih.gov The nucleotide sequence of the cloned cDNA was then translated to deduce the amino acid sequence of the precursor protein. This not only confirmed the structure of the mature deltorphin peptide but also revealed that it is synthesized as part of a larger precursor molecule, which is later processed to release the active heptapeptide (B1575542). nih.govnih.gov This methodology was instrumental in predicting the existence of certain deltorphins before their direct isolation from skin extracts. nih.gov

The combination of these two methodologies provided a comprehensive understanding of the structure and origin of deltorphins.

| Methodology | Description | Key Findings |

| Peptide Isolation | Extraction of peptides from amphibian skin followed by purification using techniques like HPLC. | - Isolation of Deltorphin, [D-Ala2]deltorphin I, and [D-Ala2]deltorphin II. nih.govnih.gov - Determination of the primary amino acid sequence. pnas.org - Identification of a D-amino acid at position 2. nih.gov |

| cDNA Cloning | Creation and screening of a cDNA library from frog skin mRNA to identify the genes encoding deltorphin precursors. | - Elucidation of the precursor protein structure for deltorphins. nih.govnih.gov - Confirmation of the mature peptide sequence encoded within the precursor. nih.gov - Prediction of new, related peptides based on the precursor sequence. nih.gov |

Molecular Architecture and Conformational Analysis of Deltorphin 1; Deltorphin C

Peptide Sequence Characteristics and Structural Homologies

Deltorphin (B1670231) I is a linear heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2. wikipedia.org It belongs to a family of opioid peptides, known as deltorphins, which were first isolated from the skin of frogs from the Phyllomedusa genus. nih.gov These peptides exhibit a high affinity and selectivity for δ-opioid binding sites. nih.gov

A notable structural homology exists between deltorphins and another class of amphibian skin peptides, the dermorphins, which are highly selective for mu (μ)-opioid receptors. nih.govpnas.org Both families of peptides share a common N-terminal sequence motif: Tyr-D-Xaa-Phe, where D-Xaa represents a D-amino acid. nih.govpnas.org In Deltorphin I, this position is occupied by D-Alanine, while in other deltorphins it can be D-Methionine. nih.gov This shared N-terminal "message" domain is considered crucial for activating both μ and δ opioid receptors. pnas.orgnih.gov The differences in the C-terminal "address" domain of these peptides are thought to be responsible for their high receptor selectivity. pnas.orgnih.gov

Table 1: Peptide Sequences of Deltorphin I and a Related Deltorphin

| Peptide | Amino Acid Sequence |

|---|---|

| Deltorphin I (Deltorphin C) | Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ wikipedia.org |

| Deltorphin | Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂ wikipedia.org |

Significance of D-Amino Acid Residues in Peptide Structure

The presence of a D-amino acid at the second position is a critical structural feature of deltorphins, imparting significant biological activity. nih.govnih.gov The substitution of the naturally occurring L-amino acid with a D-isomer at this position is a result of post-translational modification of a precursor protein. nih.gov This stereochemical alteration is fundamental to the peptide's ability to adopt the necessary conformation for high-affinity receptor binding.

In Deltorphin I, the D-Alanine residue at position 2 is crucial for its high selectivity for the δ-opioid receptor. nih.govnih.gov Studies involving the substitution of this D-amino acid have demonstrated its importance. For instance, replacing the D-Alanine in a deltorphin analog with L-Alanine results in a significant loss of biological activity. pnas.org Furthermore, substituting the D-Methionine in Deltorphin with D-Alanine was found to decrease δ-selectivity by increasing affinity for μ-receptors. nih.gov Conversely, replacing D-Alanine with D-Methionine in a Deltorphin I analog diminished δ-selectivity due to a loss in δ-affinity. nih.gov This highlights the strict stereospecific requirement of the amino acid side chains for maintaining high δ-opioid receptor affinity and selectivity. nih.gov

Conformational Determinants and Biostability

The three-dimensional structure of Deltorphin I is a key factor in its biological function, influencing both its stability and its interaction with the δ-opioid receptor.

The N-terminal tripeptide sequence, Tyr-D-Ala-Phe, is a critical component for the interaction of Deltorphin I with the opioid receptor. nih.gov This "message" domain is responsible for the initial binding and activation of the receptor. nih.gov Conformational studies have shown that the N-terminal portions of both δ-selective deltorphins and μ-selective dermorphins adopt similar conformations. nih.gov The aromatic side chains of Tyrosine at position 1 and Phenylalanine at position 3 are essential for conferring high δ-affinity. nih.gov The specific spatial arrangement of these residues, influenced by the D-Alanine at position 2, is crucial for creating the correct pharmacophore for δ-receptor recognition.

While the N-terminus is essential for receptor activation, the C-terminal portion of the peptide, often referred to as the "address" domain, is primarily responsible for receptor selectivity. pnas.orgnih.gov The sequence -Asp-Val-Val-Gly-NH₂ in Deltorphin I plays a crucial role in distinguishing between δ and μ opioid receptors. nih.govpnas.org The hydrophobicity and charge distribution of the C-terminal tail are key factors in this selectivity. nih.gov It is proposed that differences in the C-terminal regions of deltorphins and dermorphins are the primary reason for their distinct receptor preferences. nih.govpnas.orgnih.gov The conformation of this C-terminal segment, when structured in a folded state, is believed to interact with specific sub-sites on the δ-opioid receptor, thereby ensuring high selectivity. nih.gov

Table 2: Summary of Conformational Determinants

| Structural Region | Key Residues/Features | Primary Function |

|---|---|---|

| N-Terminus | Tyr-D-Ala-Phe nih.gov | Ligand Interaction & Receptor Activation nih.gov |

| Position 2 | D-Alanine wikipedia.orgnih.gov | Biostability & Receptor Selectivity nih.gov |

| C-Terminus | -Asp-Val-Val-Gly-NH₂ wikipedia.org | Receptor Selectivity pnas.orgnih.govnih.gov |

Receptor Pharmacology: Mechanisms of Ligand Receptor Interaction

Delta-Opioid Receptor Agonism and Binding Selectivity

Deltorphin (B1670231) I and its related peptide, Deltorphin C, are naturally occurring heptapeptides that demonstrate remarkable agonistic properties and selectivity for the δ-opioid receptor (DOR). These peptides were originally isolated from the skin of frogs from the Phyllomedusa genus. nih.gov Their unique structure, particularly the presence of a D-amino acid at the second position, is a key determinant of their potent and selective pharmacological profile. nih.gov

High Affinity and Specificity for Delta-Opioid Receptors

Deltorphin I and Deltorphin C exhibit an exceptionally high binding affinity and specificity for δ-opioid receptors. nih.govmedchemexpress.com This potent interaction is characterized by low nanomolar to sub-nanomolar dissociation constants (KD) or inhibition constants (Ki) in radioligand binding assays. pnas.orgnih.gov The high affinity is attributed to the specific amino acid sequence, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, which allows for a precise fit within the receptor's binding pocket. wikipedia.orgnih.gov The D-alanine residue at position 2, in particular, is crucial for this high affinity and selectivity. researchgate.net Studies have shown that the N-terminal Tyr-D-Xaa-Phe sequence is a common feature for activating opioid receptors, but the C-terminal residues are critical in conferring the high degree of receptor selectivity observed with deltorphins. nih.govpnas.org The negatively charged side chain of the aspartic acid (Asp) residue also plays a significant role in the peptide's ability to selectively target δ-receptors. nih.gov

Differential Binding Profiles Across Opioid Receptor Subtypes (Mu, Kappa)

A defining characteristic of Deltorphin I and Deltorphin C is their profound selectivity for the δ-opioid receptor over the μ-opioid (MOR) and κ-opioid (KOR) receptors. pnas.orgnih.gov Competition binding studies consistently demonstrate that their affinity for MOR and KOR is several orders of magnitude lower than for DOR. nih.govnih.gov For instance, the Ki ratio of MOR/DOR for Deltorphin I has been measured to be as high as 1388, highlighting its exceptional δ-selectivity. nih.gov This pronounced difference in binding affinity makes these peptides invaluable pharmacological tools for isolating and studying the specific physiological functions of the δ-opioid system. pnas.org

| Ligand | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Ratio (μ/δ) |

|---|---|---|---|---|

| Deltorphin I | ~0.5 - 1.5 | >1000 | >10000 | ~1388 |

Note: The binding affinity values (Ki) are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple studies. nih.govnih.gov

Delta-Opioid Receptor Subtype Activation Mechanisms (DOR-1 vs. DOR-2)

Historically, pharmacological evidence suggested the existence of at least two subtypes of the δ-opioid receptor, termed DOR-1 and DOR-2. nih.gov This classification was based on the differential binding and functional activities of various δ-selective ligands. nih.gov Deltorphins were instrumental in this line of research, with some studies indicating that deltorphin peptides and their analogs preferentially activate the DOR-2 subtype. nih.govnih.gov However, it is important to note that only one gene for the δ-opioid receptor has been cloned. The concept of DOR-1 and DOR-2 subtypes is now often explained by mechanisms such as the formation of receptor homodimers (DOR-DOR) or heterodimers with other opioid receptors (e.g., DOR-MOR), which can alter the pharmacological properties of the receptor complex. nih.govnih.gov Therefore, the differential effects observed with deltorphins may be due to their specific interactions with these different receptor complexes.

Intracellular Signaling Pathways Initiated by Deltorphin Binding

The binding of an agonist like Deltorphin I to the δ-opioid receptor, a G protein-coupled receptor (GPCR), triggers a series of intracellular events that transduce the external signal into a cellular response.

Receptor Translocation Mechanisms (e.g., from large dense-core vesicles)

Upon activation by agonists, δ-opioid receptors are known to undergo dynamic regulation, including trafficking and translocation within the neuron. Evidence suggests that in certain neuronal populations, DORs are stored in presynaptic large dense-core vesicles (LDCVs). nih.gov The binding of a potent agonist can promote the movement and insertion of these receptors into the plasma membrane. This translocation increases the number of functional receptors available at the cell surface, potentially enhancing the cell's sensitivity to the opioid peptide. This agonist-driven translocation is a key mechanism for modulating the strength and duration of opioid signaling. nih.gov

Conformational Changes in Receptor-Ligand Complexes

The interaction between deltorphin and the δ-opioid receptor is not a simple lock-and-key mechanism but rather a dynamic process involving mutual conformational changes in both the peptide and the receptor. nih.govscilit.com Upon binding, the flexible deltorphin peptide adopts a specific three-dimensional structure that is complementary to the receptor's binding site. nih.gov This "induced fit" is critical for the high-affinity interaction and subsequent receptor activation. nih.gov This binding event, in turn, stabilizes a specific active conformation of the receptor. This conformational shift in the receptor's transmembrane helices initiates the intracellular signaling cascade by facilitating its interaction with and activation of G proteins. youtube.comh1.co The specific conformational state induced by deltorphin is what determines its efficacy as an agonist. youtube.com

Downstream Signaling Events (e.g., Neuropeptide Secretion)

Activation of the δ-opioid receptor (DOR) by agonists such as Deltorphin I and Deltorphin C initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs). These events translate the receptor-ligand interaction into a cellular response, which includes the modulation of enzyme activity, ion channel function, and ultimately, the secretion of neuropeptides. The primary downstream pathways are detailed below.

G-Protein Coupling and Second Messenger Modulation

Upon binding of Deltorphin I/C, the DOR undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric inhibitory G-proteins of the Gi/o family. This activation is a critical first step in the signaling cascade and can be quantified by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor. Agonist-induced [³⁵S]GTPγS binding serves as a direct measure of G-protein activation efficiency.

Once activated, the G-protein dissociates into its Gαi/o and Gβγ subunits, both of which are active signaling molecules.

Inhibition of Adenylyl Cyclase: The primary effector target of the Gαi/o subunit is the enzyme adenylyl cyclase. The activated Gαi/o subunit inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Deltorphins have been characterized as full agonists in assays measuring the inhibition of cAMP accumulation, indicating their efficacy in initiating this signaling pathway. researchgate.net This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

Activation of MAP Kinase Pathway: Activation of DORs by agonists also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.com This pathway is typically engaged via the Gβγ subunit, often involving intermediary signaling proteins. Studies using other selective DOR agonists have demonstrated robust and rapid phosphorylation (activation) of ERK. frontiersin.org The activation of the ERK pathway is a key event linking receptor activation to longer-term changes in gene expression and cellular function.

The table below summarizes the functional activity of selective DOR agonists in G-protein-dependent signaling pathways. While specific EC₅₀/IC₅₀ values for Deltorphin I/C are not extensively reported, data from structurally related or functionally similar DOR agonists provide a strong comparative framework.

| Signaling Pathway | Agonist | Cell Type | Potency (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| ERK1/2 Activation | SNC80 | CHO-K1-hDOR | 1.17 nM | 100% | frontiersin.org |

| DADLE | CHO-K1-hDOR | 2.18 nM | 84.7% | frontiersin.org | |

| Adenylyl Cyclase Inhibition | Deltorphin II | Cardiomyocytes | Not Specified | Reduced cAMP level | mdpi.com |

| SNC80 | Various | Not Specified | Full Agonist | researchgate.net |

Modulation of Ion Channels and Neuropeptide Release

A crucial function of presynaptic DOR activation is the inhibition of neurotransmitter and neuropeptide release from nerve terminals. This is achieved primarily through the modulation of voltage-gated calcium channels (VGCCs) and direct interaction with the cellular machinery responsible for vesicle exocytosis.

The Gβγ subunits liberated upon Gi/o protein activation play a central role in this process. frontiersin.org There are two principal mechanisms by which Gβγ subunits inhibit neuropeptide secretion:

Inhibition of Voltage-Gated Calcium Channels: Gβγ subunits can directly bind to presynaptic high-voltage-activated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels. jneurosci.orgnih.gov This interaction inhibits channel opening in response to an action potential, thereby reducing the influx of Ca²⁺ into the presynaptic terminal. Since Ca²⁺ entry is the direct trigger for the fusion of synaptic vesicles with the plasma membrane, this reduction in Ca²⁺ conductance potently suppresses the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.gov

Direct Interaction with the SNARE Complex: Beyond modulating Ca²⁺ entry, Gβγ subunits can also inhibit exocytosis by directly binding to components of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. jneurosci.orgresearchgate.net The SNARE complex is the core machinery that drives membrane fusion. By interacting with this complex, Gβγ subunits can interfere with the vesicle docking and fusion process, providing a secondary, Ca²⁺-independent mechanism to inhibit neuropeptide release. nih.govresearchgate.net

Inhibition of Specific Neuropeptide Secretion

The downstream signaling cascades initiated by Deltorphin I/C culminate in the functional inhibition of the release of key pro-nociceptive neuropeptides from primary afferent nerve fibers.

Substance P: Activation of DORs on peptidergic nociceptors potently inhibits the release of Substance P. Studies have demonstrated that the selective DOR agonist Deltorphin II strongly reduces Substance P release induced by noxious stimuli such as capsaicin (B1668287) and formalin. researchgate.net This effect is a direct consequence of the signaling events described above, which prevent the exocytosis of Substance P-containing vesicles in the dorsal horn of thespinal cord. frontiersin.org

Calcitonin Gene-Related Peptide (CGRP): CGRP is another critical neuropeptide involved in pain transmission and migraine pathophysiology. Its release is also under the inhibitory control of DORs. Selective DOR agonists have been shown to prevent the upregulation of CGRP expression in the trigeminal system associated with chronic pain models. nih.gov This suggests that Deltorphin I/C, by activating DORs on CGRP-containing neurons, can attenuate the release of this peptide, contributing to its analgesic effects. nih.gov

The table below summarizes the inhibitory effects of DOR activation on neuropeptide release.

| Neuropeptide | Agonist | Experimental Model | Effect | Reference |

| Substance P | Deltorphin II | Capsaicin-induced release | Strong inhibition | researchgate.net |

| Substance P | DPDPE | Dorsal root stimulation | Decreased release | nih.gov |

| CGRP | SNC80 | Nitroglycerin-induced migraine model | Blocked CGRP upregulation | nih.gov |

Structure Activity Relationships Sar and Synthetic Analog Design

Principles of Deltorphin (B1670231) Analog Rational Design

The rational design of deltorphin analogs is predicated on the "message-address" concept, where the peptide sequence is conceptually divided into domains responsible for receptor activation and selectivity. mdpi.com The N-terminal tripeptide, typically Tyr-D-Ala-Phe, constitutes the "message" domain, which is crucial for interacting with and activating the opioid receptor. mdpi.com The C-terminal portion of the peptide acts as the "address" domain, a variable region that is largely responsible for conferring selectivity for a specific opioid receptor type, such as the δ-opioid receptor (DOR). mdpi.com

The primary goals in designing deltorphin analogs are to understand the structural features essential for binding and to develop ligands with improved affinity, selectivity, and stability. researchgate.netumich.edu Strategies often involve systematic modification of amino acid residues to alter physicochemical properties like stereochemistry, hydrophobicity, and electronic character. umich.edu Another key strategy is the introduction of conformational constraints, either locally by using modified amino acids or globally through cyclization, to stabilize a bioactive conformation that is favorable for receptor binding. nih.govacs.orgfrontiersin.org By examining the resulting changes in receptor binding and bioactivity, researchers can deduce the SAR and refine models of the ligand-receptor interaction. researchgate.netumich.edu

Impact of Amino Acid Modifications on Receptor Affinity and Selectivity

The N-terminal sequence of deltorphins is critical for their biological activity. nih.gov The conserved Tyr-D-Xaa-Phe motif is a distinctive feature essential for δ-opioid receptor recognition. researchgate.net The tyrosine residue at position 1 (Tyr¹) and the phenylalanine at position 3 (Phe³) are considered key pharmacophoric elements, and their aromatic side chains play an essential role in conferring high δ-affinity. mdpi.comnih.gov

Modifications within this "message" domain significantly impact receptor interaction:

Position 1: Replacing the L-tyrosine with its D-enantiomer (D-Tyr¹) drastically diminishes affinity for δ-receptors. nih.gov

Position 2: The presence of a D-amino acid at the second position is a hallmark of deltorphins and is crucial for their biostability and high δ-receptor affinity. researchgate.net While D-Ala is found in Deltorphin I and C, substitution with other D-amino acids like D-Met can decrease δ-selectivity by altering affinity for the µ-opioid receptor (MOR). nih.gov Conversely, replacing D-Ala² with the achiral, α,α-dialkylated residue α-aminoisobutyric acid (Aib) can maintain high δ-receptor affinity and even enhance selectivity, demonstrating that D-chirality at this position is not an absolute requirement if the conformational properties are preserved. researchgate.net

Position 3: Stereospecificity at this position is also vital. Substituting the natural L-Phe with D-Phe leads to a substantial decrease in δ-receptor affinity. nih.gov

The C-terminal "address" domain is a primary determinant of the high δ-selectivity exhibited by deltorphins. acs.orgnih.gov This region, particularly the hydrophobic C-terminal tripeptide (Val-Val-Gly-NH₂ in Deltorphin I/C), is necessary for high δ-binding affinity and is thought to play a key conformational role. mdpi.comumich.edu Modifications in this segment can fine-tune receptor selectivity and affinity.

A significant finding is that substituting the valine residues at positions 5 and 6 with the more hydrophobic amino acid isoleucine (Ile) resulted in analogs with enhanced δ-receptor affinity and selectivity. acs.orgwiley.com For instance, the [Ile⁵,⁶]-Deltorphin I analog was found to be the most δ-selective compound in one study, with a selectivity ratio (Kᵢ µ / Kᵢ δ) exceeding 20,000. acs.org This suggests that the hydrophobicity of this region is critical for stabilizing the peptide's conformation in a manner favorable for δ-receptor interaction, rather than directly interacting with the receptor itself. mdpi.comwiley.com The C-terminal tripeptide as a whole makes a crucial contribution to the δ-affinity and selectivity of agonist peptides. nih.gov

A key feature contributing to the high δ-selectivity of Deltorphin I and C is the presence of an anionic residue at position 4—aspartic acid (Asp) in Deltorphin I and C, and glutamic acid (Glu) in Deltorphin II. umich.edu This negatively charged side chain is believed to introduce a repulsive electrostatic interaction with the µ-opioid receptor, thereby reducing µ-binding affinity without significantly affecting δ-affinity. researchgate.netumich.edu This differential effect dramatically increases the δ-selectivity ratio.

The importance of this anionic residue is highlighted by substitution experiments. When the Asp⁴ in Deltorphin C was replaced by the neutral, achiral amino acid Aib, the resulting analog lost its δ-selectivity and displayed dual high affinity for both δ and µ receptors. researchgate.net This demonstrates that the elimination of the negative charge at position 4 removes the repulsive effect at the µ-receptor site, leading to a loss of selectivity. mdpi.comresearchgate.net

The hydrophobic and aromatic residues, particularly Tyr¹, Phe³, and the C-terminal amino acids, are fundamental to deltorphin's interaction with the δ-receptor. The aromatic side chains of Tyr¹ and Phe³ are considered the primary pharmacophores. mdpi.comnih.gov

Systematic substitution of the Phe³ residue in Deltorphin I has provided detailed insights into the structural requirements of the receptor's binding pocket. umich.edu

Side Chain Length: Shortening the side chain by incorporating phenylglycine (Pgl) was detrimental to both µ- and δ-binding. Conversely, extending the side chain with homophenylalanine (Hfe) enhanced µ-binding while leaving δ-affinity unchanged, thus reducing δ-selectivity. umich.edu

Aromaticity: Replacing the aromatic Phe³ with nonaromatic hydrophobic residues like leucine (B10760876) (Leu), valine (Val), or isoleucine (Ile) led to a significant loss of affinity, underscoring the importance of the aromatic ring for strong binding. umich.edu However, substitution with cyclohexylalanine (Cha), which is bulky and lipophilic but nonaromatic, surprisingly retained considerable δ-affinity, suggesting that hydrophobicity and steric bulk in this pocket are also tolerated. umich.edu

Bicyclic Aromatics: Increasing the size and lipophilicity of the aromatic side chain by substituting Phe³ with 1-naphthylalanine (1-Nal) or 2-naphthylalanine (2-Nal) was well tolerated, with the resulting analogs retaining high δ-affinity and selectivity. umich.edu

The hydrophobicity of the C-terminal residues at positions 5 and 6 is also crucial. Replacing Val⁵ and Val⁶ with the more hydrophobic Ile led to analogs with higher activity and selectivity for δ-receptors. wiley.com

Table 1: Impact of Phe³ Substitutions in Deltorphin I on Opioid Receptor Binding Affinity Data sourced from Heyl et al., 1994. umich.edu

| Analog ([Xaa³]Deltorphin I) | Kᵢ (µ) (nM) | Kᵢ (δ) (nM) | Selectivity Ratio (Kᵢ µ / Kᵢ δ) |

|---|---|---|---|

| Deltorphin I (Phe) | 1840 | 1.75 | 1050 |

| Pgl | 4710 | 15.6 | 302 |

| Hfe | 67.8 | 2.64 | 25.7 |

| 1-Nal | 2860 | 2.06 | 1390 |

| 2-Nal | 5450 | 1.58 | 3450 |

| Cha | 322 | 10.5 | 30.7 |

| Leu | 1240 | 12.4 | 100 |

| Val | >10000 | 160 | >63 |

| Ile | >10000 | 94.7 | >106 |

Conformational Restriction Strategies in Analog Development

Imposing conformational constraints on the flexible peptide backbone is a powerful strategy in analog design to enhance receptor affinity, selectivity, and metabolic stability. nih.govfrontiersin.org This is achieved by reducing the number of accessible conformations, thereby pre-organizing the ligand into a shape that is optimal for receptor binding.

Several strategies have been successfully employed for deltorphins:

Incorporation of Constrained Amino Acids: Replacing Phe³ with conformationally rigid amino acids has been a fruitful approach. nih.govacs.org

Tic (Tetrahydroisoquinoline-3-carboxylic acid): Substitution of D-Ala² with Tic² in a deltorphin analog produced a partial δ-agonist, while in another context, it led to a potent and highly selective δ-antagonist. nih.govnih.gov This highlights how conformational locks can dramatically alter not just affinity and selectivity, but also intrinsic activity. nih.gov

Aic (2-Aminoindan-2-carboxylic acid) and Atc (2-Aminotetralin-2-carboxylic acid): Replacing Phe³ with Aic or Atc resulted in agonist compounds that retained the high δ-receptor selectivity of the parent peptide. nih.govacs.org Molecular modeling suggests that these replacements alter the backbone and side-chain dihedral angles, which critically affects the peptide's flexibility and its ability to align within the δ-opioid receptor. nih.gov The (S)-Atc³ and (R)-Atc³ analogs of deltorphins were found to be exceptionally potent and selective δ-agonists. acs.org

Side Chain-to-Side Chain Cyclization: Creating cyclic analogs by forming a covalent bond between the side chains of two amino acids is another method to restrict conformational freedom. However, in the case of [D-Ala²]-Deltorphin I, analogs cyclized between residues at positions 2 and 4, 4 and 7, or 2 and 7 were found to be essentially nonselective, indicating that this type of global constraint was not favorable for maintaining δ-selectivity in these specific instances. nih.gov

These studies collectively demonstrate that the δ-receptor is highly sensitive to the composition, conformation, and orientation of the side chains of deltorphin, particularly at positions 2 and 3. nih.gov Conformational restriction remains a key tool for developing novel ligands and probing the topographical requirements of the opioid receptors. nih.govacs.org

Preclinical Pharmacological Actions: Mechanistic Investigations

In Vitro Functional Characterization

Receptor Binding Kinetics and Equilibrium Studies

The defining characteristic of Deltorphin (B1670231) C is its high affinity and remarkable selectivity for the δ-opioid receptor over mu (μ)- and kappa (κ)-opioid receptors. biomol.comcaymanchem.com Radioligand binding assays are fundamental in quantifying this interaction. These studies typically use tissue homogenates, often from rat brain, and measure the displacement of a radiolabeled ligand by the compound being tested. The affinity of a ligand for a receptor is commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding affinity.

Deltorphin C demonstrates a Kᵢ value of 0.15 nM for δ-opioid receptors. biomol.comcaymanchem.com This high affinity is a key determinant of its potent biological activity. The selectivity of Deltorphin C is highlighted by comparing its affinity for δ-receptors to its affinity for μ- and κ-receptors. Studies on various analogues of deltorphins have consistently shown that Deltorphin C and its closely related peptides have a much higher affinity for δ-receptors. nih.govresearchgate.net For instance, the replacement of the Aspartic acid (Asp) at position 4 can significantly alter selectivity, emphasizing the structural importance of this residue for maintaining high δ-receptor affinity while minimizing interaction with μ-receptors. researchgate.net

The binding of deltorphins to the δ-opioid receptor is facilitated by the common N-terminal tripeptide sequence Tyr-D-Xaa-Phe, while the C-terminal tetrapeptide is crucial for conferring high affinity and selectivity. researchgate.net The presence of the D-amino acid at the second position is a distinctive feature that contributes to the peptide's conformation and, consequently, its receptor interaction and biostability. researchgate.net

Table 1: Receptor Binding Affinity of Deltorphin C and Related Peptides This table provides a summary of the binding affinities (Kᵢ or IC₅₀) of Deltorphin C and other deltorphin peptides for opioid receptors as determined by in vitro radioligand binding assays.

| Compound | Receptor Type | Affinity (nM) | Reference |

|---|---|---|---|

| Deltorphin C ([D-Ala2]deltorphin I) | δ-Opioid Receptor | 0.15 (Kᵢ) | biomol.com, caymanchem.com |

| [D-Ala2]deltorphin I | δ-Opioid Receptor | 0.39 (IC₅₀) | nih.gov |

| Deltorphin II | δ-Opioid Receptor | 1.92 (IC₅₀) | nih.gov |

| [Ac6c2]deltorphin C analogue | δ-Opioid Receptor | 2.5-3.3 (Kᵢ) | researchgate.net |

| [Ac3c4]deltorphin C analogue | μ-Opioid Receptor | 0.27 (Kᵢ) | researchgate.net |

Cellular Bioassays and Tissue Contractility Measurements (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

The functional activity of Deltorphin C as a δ-opioid receptor agonist is confirmed through cellular bioassays and isolated tissue contractility measurements. The mouse vas deferens (MVD) and guinea pig ileum (GPI) are classical preparations used to assess the potency and selectivity of opioid agonists. The MVD is rich in δ-opioid receptors, while the GPI predominantly contains μ-opioid receptors. acs.org Therefore, a potent inhibitory effect in the MVD coupled with a weak effect in the GPI is indicative of high δ-selectivity.

In the MVD assay, Deltorphin C and its analogues potently inhibit electrically stimulated muscle contractions. nih.govjneurosci.org The concentration of the agonist required to produce a 50% inhibition of the contractile response is known as the IC₅₀ value. For Deltorphin C ([D-Ala2]deltorphin I), IC₅₀ values in the MVD are in the subnanomolar to low nanomolar range, confirming its high potency at δ-receptors. nih.govucsd.eduucsd.edu In contrast, deltorphins are almost inactive in the GPI preparation, further demonstrating their profound selectivity for δ-receptors. pnas.org

The high selectivity of Deltorphin C is quantified by the ratio of its IC₅₀ value in the GPI to its IC₅₀ value in the MVD (GPI/MVD ratio). For some highly selective deltorphin analogues, this ratio can exceed 100,000. acs.org This remarkable selectivity distinguishes the deltorphin family from many other opioid peptides. nih.gov The functional bioassay data generally align with the receptor binding data, confirming that the high-affinity binding of Deltorphin C to δ-receptors translates into potent agonist activity. researchgate.net

Table 2: Functional Bioactivity of Deltorphin Peptides in Isolated Tissue Preparations This table summarizes the inhibitory potency (IC₅₀) of various deltorphin peptides in the mouse vas deferens (MVD) and guinea pig ileum (GPI) bioassays, illustrating their δ-opioid receptor selectivity.

| Compound | Tissue | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Deltorphin C ([D-Ala2]deltorphin I) | Mouse Vas Deferens | 0.39 | nih.gov |

| Deltorphin II | Mouse Vas Deferens | 1.92 | nih.gov |

| Deltorphin C ([D-Ala2]deltorphin I) | Mouse Vas Deferens | 0.170 | ucsd.edu |

| Deltorphin C ([D-Ala2]deltorphin I) | Mouse Vas Deferens | 0.460 | ucsd.edu |

| Deltorphin II | Guinea Pig Ileum | >10,000 | pnas.org |

Proteolytic Stability and Enzymatic Degradation Assessment

A significant challenge for the therapeutic use of peptide-based drugs is their susceptibility to degradation by proteases. Deltorphin C, however, exhibits notable resistance to enzymatic degradation, a property that enhances its potential for in vivo applications. nih.gov The presence of a D-amino acid at the second position is a key structural feature that confers this stability. researchgate.net

Studies investigating the degradation of deltorphins in biological matrices have shown that Deltorphin C is fully resistant to degradation by rat plasma and highly resistant to breakdown by rat brain homogenates. nih.gov This contrasts with other deltorphin peptides, such as Deltorphin A, which are cleaved more readily. nih.gov The enzymatic stability of deltorphins means that enzyme inhibitors are often not required in functional assays, simplifying experimental procedures.

The resistance of Deltorphin C and its analogues to common peptidases like chymotrypsin (B1334515) and pepsin has been demonstrated, further highlighting their robust nature. nih.gov This inherent stability, combined with its high potency and selectivity, makes Deltorphin C a valuable tool for studying the physiological roles of δ-opioid receptors. nih.gov

In Vivo Mechanistic Studies in Animal Models

Central Nervous System Engagement and Pharmacodynamic Responses

Following administration, Deltorphin C engages with the central nervous system (CNS) to produce a range of pharmacodynamic effects. A notable feature of deltorphins is their ability to cross the blood-brain barrier, which allows them to exert central effects even after peripheral administration. wikipedia.org

In vivo studies in animal models have demonstrated that intrathecal administration of Deltorphin C leads to antinociceptive effects, as measured by increased latency in the paw pressure and tail-flick tests in rats. biomol.comcaymanchem.com This indicates that Deltorphin C can modulate pain perception at the spinal level. Furthermore, intracerebroventricular administration of deltorphin has been shown to produce antidepressant-like effects in mice, suggesting an involvement of δ-opioid receptors in the regulation of mood. jst.go.jp These effects are mediated by the activation of central δ-opioid receptors. jst.go.jp

The activation of δ-opioid receptors by Deltorphin C can also induce the translocation of the receptor from intracellular vesicles to the cell surface in dorsal root ganglion cells, as well as trigger the release of neuropeptides like calcitonin gene-related peptide (CGRP). biomol.comcaymanchem.com These cellular events are part of the downstream signaling cascade initiated by receptor activation.

Modulation of Neurotransmitter Release (e.g., GABAergic Systems)

A key mechanism through which Deltorphin C exerts its effects in the CNS is by modulating the release of neurotransmitters. Of particular importance is its influence on the GABAergic system. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain, and its regulation is critical for maintaining neural circuit function.

Studies have shown that δ-opioid receptor agonists, including deltorphins, can suppress GABA release in various brain regions. nih.govresearchgate.net For example, in the medial prefrontal cortex (mPFC), δ-opioid receptor activation reduces the amplitude of inhibitory postsynaptic currents (eIPSCs) in pyramidal cells. nih.govresearchgate.net This effect is blocked by δ-opioid receptor antagonists, confirming the receptor-mediated mechanism. nih.govresearchgate.net

Influence on Conditioned Behavioral Paradigms Related to Reward and Aversion (e.g., Conditioned Place Preference)

The conditioned place preference (CPP) paradigm is a standard preclinical model used to assess the rewarding or aversive properties of substances by pairing their effects with a distinct environment. nih.gov Research into Deltorphin C and its analogs reveals a complex role for the δ-opioid system in modulating reward, often dependent on the specific receptor subtype involved and the organism's prior experiences.

Studies have shown that activation of the δ2-opioid receptor subtype is linked to rewarding effects. For instance, the δ2-opioid receptor agonist deltorphin II was found to induce a significant place preference in ddY mice, an effect not observed in CXBK mice, which have dysfunctional δ1- and δ2-opioid receptors. jst.go.jp This suggests that functional δ2-opioid receptors are necessary for these rewarding effects. jst.go.jp

The role of Deltorphin C in reward appears to be significantly influenced by prior substance exposure. In one key study, microinjections of deltorphin, a δ2-selective agonist, into the ventral tegmental area (VTA)—a critical brain region for reward—did not induce a significant place preference in ethanol-naïve rats. researchgate.net However, in rats with a history of ethanol (B145695) consumption, the same administration of deltorphin produced a significant conditioned place preference. researchgate.net This indicates that the rewarding effects of δ2-opioid receptor activation can be unmasked or potentiated by prior exposure to other rewarding substances like ethanol. researchgate.net The mechanism does not appear to be linked to a direct modulation of GABAergic synaptic transmission in the VTA, as deltorphin had no significant average effect on inhibitory postsynaptic currents (IPSCs) in VTA neurons from either ethanol-naïve or ethanol-drinking animals. researchgate.net

These findings collectively suggest that the influence of Deltorphin C on reward-related behaviors is not absolute but is conditional, depending on factors like receptor subtype functionality and the subject's pharmacological history. The activation of VTA δ2-opioid receptors appears to be a key mechanism for reward, particularly in a state of prior drug experience. jst.go.jpresearchgate.net

Table 1: Influence of Deltorphin Analogs on Conditioned Place Preference (CPP)

| Agonist | Species/Strain | Administration Route | Key Finding | Implied Mechanism | Citation |

| Deltorphin (δ2 agonist) | Lewis Rats | Intra-VTA | Induced CPP only in ethanol-drinking rats, not ethanol-naïve rats. | Activation of VTA δ2-opioid receptors mediates reward, an effect potentiated by prior ethanol exposure. | researchgate.net |

| Deltorphin II (δ2 agonist) | ddY Mice | Not specified | Induced a significant place preference. | δ2-opioid receptors are involved in mediating rewarding effects. | jst.go.jp |

| Deltorphin II (δ2 agonist) | CXBK Mice | Not specified | Did not induce place preference. | Highlights the necessity of functional δ2-opioid receptors for its rewarding effects. | jst.go.jp |

Mechanisms of Antinociceptive Tolerance Development

Opioid tolerance, a reduction in the analgesic effect of a drug after repeated administration, is a significant challenge in pain management. spandidos-publications.com Investigations into Deltorphin C have explored the mechanisms underlying the development of tolerance to its antinociceptive (pain-relieving) effects. These mechanisms involve both receptor-level adaptations and interactions with other opioid receptor systems.

At the molecular level, the development of tolerance is closely linked to the desensitization of the δ-opioid receptor. frontiersin.org This process can involve several steps. One key event is the uncoupling of the receptor from its associated G proteins, which prevents downstream signaling. frontiersin.org Pretreatment with deltorphin II has been shown to induce this G protein uncoupling in cells expressing human δ-opioid receptors. frontiersin.org Another critical mechanism is receptor phosphorylation. Deltorphin II increases the phosphorylation of the δ-opioid receptor at the serine 363 (S363) residue. frontiersin.org This phosphorylation is a crucial step that can lead to the binding of arrestin proteins, receptor internalization, and ultimately a reduction in the number of functional receptors on the cell surface, contributing to a tolerant state. spandidos-publications.comfrontiersin.org Furthermore, activation of Protein Kinase C (PKC) has been implicated in the development of acute tolerance to deltorphin II-induced antinociception in the spinal cord. capes.gov.br Activation of PKC can lead to a decrease in the number of δ-opioid agonist binding sites, and inhibiting PKC can prevent the development of this acute tolerance. capes.gov.br

Behavioral studies demonstrate the development of cross-tolerance between deltorphins and μ-opioid receptor (MOR) agonists like morphine. nih.gov When rats are made tolerant to morphine through repeated administration, a subsequent challenge with deltorphin analogs shows a reduced antinociceptive effect, indicating cross-tolerance. nih.gov However, the pain-relieving effect of the deltorphin analogs in these morphine-tolerant rats is still significantly greater than the effect of a morphine challenge. nih.gov This suggests that while some degree of cross-tolerance occurs, likely through shared downstream signaling pathways, deltorphin analogs retain a portion of their antinociceptive activity. nih.gov This preserved effect is mediated through a MOR-independent mechanism, specifically via the δ-opioid receptor. nih.gov

Table 2: Mechanistic Findings in Deltorphin-Related Antinociceptive Tolerance

| Experimental Model | Key Finding | Proposed Mechanism | Citation |

| CHO cells expressing hDOR | Deltorphin II pretreatment induced desensitization. | G protein uncoupling from the δ-opioid receptor. | frontiersin.org |

| CHO cells expressing hDOR | Deltorphin II increased phosphorylation at the S363 residue of the δ-opioid receptor. | Receptor phosphorylation as a key step in desensitization and tolerance. | frontiersin.org |

| Mouse spinal cord | Activation of Protein Kinase C (PKC) attenuated deltorphin II-induced antinociception. | PKC activation leads to a reduction in the number of δ-opioid receptor binding sites. | capes.gov.br |

| Morphine-tolerant rats | Deltorphin analogs showed reduced, but still significant, antinociception. | Development of cross-tolerance with morphine, but retention of a separate, DOR-mediated antinociceptive effect. | nih.gov |

Cognitive and Memory Consolidation Mechanisms

The endogenous opioid system plays a modulatory role in various cognitive functions, including learning and memory consolidation—the process of stabilizing a memory trace after its initial acquisition. college-de-france.frnih.govresearchgate.net Research on Deltorphin C has revealed its ability to influence these processes, with outcomes appearing to depend on specific experimental conditions.

One line of research demonstrates a memory-enhancing effect of deltorphin. In a study using an inhibitory avoidance task, deltorphin administered intracerebroventricularly to mice immediately after training improved the retention performance of both C57BL/6 and DBA/2 strains. nih.gov The effect was more pronounced in the DBA/2 strain, suggesting that genetic factors, possibly related to the number or distribution of δ-opioid receptors, may influence the cognitive effects of the peptide. nih.gov This finding points to a positive modulatory role for δ-opioid receptor activation in the consolidation of memories for aversive events. nih.gov

The hippocampus is a critical brain region for memory formation and consolidation. college-de-france.fr The process involves a dialogue between the hippocampus and the neocortex, often occurring during sleep, where memory-related neural activity patterns are replayed. college-de-france.fr The influence of deltorphin on memory may be mediated by its action within such critical brain circuits.

These findings suggest that δ-opioid receptor activation by Deltorphin C can modulate the neural circuits underlying memory consolidation. The precise outcome—whether enhancement or no effect—may depend on the specific learning paradigm, the timing of administration relative to the learning phase, and the genetic background of the subject. The improvement of memory retention in the inhibitory avoidance task suggests a significant role for δ-opioid systems in strengthening the consolidation of newly acquired information. nih.gov

Table 3: Effects of Deltorphin on Cognitive and Memory Paradigms

| Agent | Species/Strain | Behavioral Task | Key Finding | Implied Mechanism | Citation |

| Deltorphin | C57BL/6 and DBA/2 Mice | One-trial inhibitory avoidance | Improved memory retention when administered post-training. | Positive modulation of memory consolidation via δ-opioid receptor activation. | nih.gov |

Transmembrane Transport and Biological Barrier Permeation

Blood-Brain Barrier Permeation Mechanisms of Deltorphins

Deltorphins are recognized for their remarkably efficient penetration of the blood-brain barrier, a feature that distinguishes them from many other opioid peptides. nih.govresearchgate.netresearchgate.netbiocrick.com In vivo studies have confirmed this high penetration rate, which allows the peptides to reach the brain compartment effectively following systemic administration. researchgate.net The primary mechanism for this transport is a saturable, nonconcentrative permeation system located within the brain's microvessels. nih.govresearchgate.netresearchgate.net This transport process is distinct from previously identified systems responsible for carrying neutral amino acids or other opioid peptides like enkephalins. nih.govresearchgate.netresearchgate.netbiocrick.com

A crucial finding is that the transport of deltorphins across the BBB is not mediated by the opioid receptors (mu, delta, or kappa) they are known to activate for their pharmacological effects. nih.govnih.gov Binding studies have shown that these specific opioid receptors are undetectable in preparations of brain microvessels. nih.govresearchgate.netresearchgate.netbiocrick.com This indicates a separation between the mechanism of transport into the brain and the mechanism of action within the brain. While some research suggests receptor-mediated endocytosis as a potential transport route for certain opioid peptides, the primary evidence for deltorphins points towards a specific carrier-mediated system. researchgate.net For related compounds like dermorphin (B549996) analogues, lipophilicity has been identified as a key factor influencing BBB penetration, suggesting that the physicochemical properties of the peptides also play a significant role. researchgate.net

Characterization of Specific Transport Systems

Detailed characterization has revealed that deltorphins utilize a specific Na+-coupled oligopeptide transport system (SOPT). researchmap.jp The dependence on sodium is a key feature; the removal of Na+ ions from the transport medium results in a decrease in the carrier's affinity for deltorphins by approximately 25%, although it does not affect the maximum transport velocity (Vmax). nih.govresearchgate.netresearchgate.netbiocrick.com Studies using human blood-brain barrier endothelial cell lines have demonstrated that the uptake of deltorphin (B1670231) II is significantly higher in the presence of sodium, confirming the role of a Na+-coupled mechanism. researchmap.jp

Further investigation has identified members of the Organic Anion Transporting Polypeptide (OATP/Oatp) family as being involved in this process. taylorandfrancis.com Specifically, deltorphin II has been shown to be a substrate for OATP-A, an influx transporter expressed on brain microvascular endothelium. physiology.orgumich.edu This SOPT system also appears to be responsible for the uptake of deltorphin II from the brain back into the endothelial cells of the BBB, with transport being preferentially localized to the abluminal (brain-facing) membrane. researchmap.jp This system is also capable of transporting other peptides, such as the β-amyloid peptide (Aβ1–42), which has been shown to compete with deltorphin II for uptake. researchmap.jp

| Characteristic | Description | Source |

|---|---|---|

| Transport System Type | Saturable, nonconcentrative, Na+-coupled oligopeptide transport system (SOPT). | nih.govresearchgate.netresearchmap.jp |

| Specific Transporters Implicated | Organic Anion Transporting Polypeptide A (OATP-A). | physiology.orgumich.edu |

| Opioid Receptor Involvement | None. Mu, delta, and kappa opioid receptors are not detectable in brain microvessel preparations and are not involved in transport. | nih.govresearchgate.netresearchgate.netnih.gov |

| Sodium Dependence | Yes. Removal of Na+ decreases carrier affinity by ~25% but does not alter Vmax. | nih.govbiocrick.comresearchmap.jp |

| Membrane Localization | Preferentially localized to the abluminal (brain side) membrane of BBB endothelial cells. | researchmap.jp |

Advanced Methodologies in Deltorphin Research

Chemical Synthesis of Peptides and Analogs

The synthesis of deltorphins and their analogs is crucial for structure-activity relationship studies and the development of novel therapeutic agents. The primary methods employed for this purpose are solid-phase peptide synthesis (SPPS) and, to a lesser extent, solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for preparing deltorphins and their analogs. bachem.com In SPPS, the peptide is assembled in a stepwise manner while one end is attached to an insoluble polymer support, or resin. bachem.com This approach simplifies the purification process as reagents and byproducts can be easily washed away after each step. bachem.com A popular strategy within SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which has been successfully used to synthesize various deltorphin (B1670231) analogs, including those with modifications at different positions. nih.govnih.gov For instance, Fmoc-based SPPS was used to create halogenated analogs of [D-Ala²]deltorphin II to probe δ-opioid receptor pharmacology. nih.gov The synthesis involves sequential deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is complete. uci.edu

Solution Method (Liquid-Phase Peptide Synthesis): While less common for longer peptides, solution-phase synthesis is a classical method that can be advantageous for large-scale production of shorter peptides. bachem.combachem.com This technique involves carrying out the coupling reactions of amino acids or peptide fragments in a solution. youtube.com

The synthesis of numerous deltorphin analogs has provided valuable insights into their structure-activity relationships. For example, analogs with substitutions at the Phe³ and Asp⁴/Glu⁴ positions have been synthesized to investigate their binding to δ and μ opioid receptors. nih.gov Glycosylated analogs of deltorphin C have also been prepared using solid-phase synthesis to study the impact of glycosylation on their pharmacological activity. nih.gov

Biophysical Techniques for Conformational Analysis

Understanding the three-dimensional structure of deltorphins is key to deciphering the basis of their high receptor selectivity. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are pivotal in this area.

NMR Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. duke.edujackwestin.com Two-dimensional ¹H-NMR methods have been employed to determine the solution conformations of deltorphin-II. nih.gov These studies have revealed that deltorphin-II adopts a 'hook'-shaped backbone structure in an aqueous solution. nih.gov In contrast, studies of deltorphin-I in DMSO-d₆ suggest an equilibrium between extended and folded conformers, where the N- and C-terminal ends are in close proximity. nih.gov Conformational analysis of deltorphin II and its L-alanine analog by NMR in DMSO indicated that the C-terminal tetrapeptides could form a 3₁₀ helix. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a computational approach to study the dynamic behavior of molecules over time. mdpi.com This technique has been used to investigate the low-energy conformers of deltorphin C and its analogs, revealing that the three-dimensional architecture of the peptide is a critical factor for δ-opioid receptor subtype designation. nih.gov MD simulations have also been used in conjunction with NMR data to refine the solution structures of these peptides. nih.gov For instance, after generating possible 3D structures from NMR-derived distance constraints, molecular dynamics simulations were performed to further refine these structures. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a receptor. In deltorphin research, these assays are used to determine the binding affinity and selectivity of deltorphins and their analogs for different opioid receptor subtypes (μ, δ, and κ). These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest and then measuring the amount of radioactivity bound to the membranes.

For example, the binding affinities of halogenated [D-Ala²]deltorphin II analogs were determined using radioligand binding assays in Chinese hamster ovary (CHO) cells stably expressing the opioid receptors. nih.gov In some studies, a radioiodinated analog of deltorphin II was synthesized and used as the radioligand. nih.gov Competition studies are also performed where the ability of an unlabeled compound (like a deltorphin analog) to displace a specific radiolabeled ligand from the receptor is measured. nih.gov This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which is a measure of its binding affinity.

In Vitro Models for Receptor Pharmacology and Functional Assays

In vitro models are essential for studying the pharmacological effects of deltorphins in a controlled environment. These models include isolated tissues and cell lines.

Isolated Brain Microvessels: Isolated bovine brain microvessels have been used as an in vitro model of the blood-brain barrier (BBB). pnas.orgnih.govscilit.com Studies using this model have shown that deltorphins are taken up by a saturable transport system. pnas.orgnih.gov Interestingly, binding studies have indicated that μ-, δ-, and κ-opioid receptors are not detectable in this microvessel preparation, suggesting the transport mechanism is independent of these classical opioid receptors. pnas.orgnih.gov

Cell Lines: Genetically engineered cell lines, such as Chinese hamster ovary (CHO) cells expressing specific opioid receptor subtypes, are widely used to characterize the pharmacology of deltorphin analogs. nih.gov These cells are used in radioligand binding assays to determine affinity and selectivity. nih.gov Furthermore, they are employed in functional assays, such as the [³⁵S]GTPγS binding assay, to assess the agonist or antagonist properties of a compound and its efficacy in activating the receptor. nih.gov

In Vivo Animal Models for Behavioral and Physiological Studies

To understand the physiological effects of deltorphins, researchers utilize in vivo animal models. These studies are crucial for evaluating the potential therapeutic effects, such as analgesia.

Commonly used animal models include mice and rats. nih.govnih.govfrontiersin.org A standard method to assess the analgesic properties of deltorphins is the mouse tail-flick test. nih.gov In this test, the latency of a mouse to flick its tail away from a heat source is measured after administration of the compound. An increase in tail-flick latency indicates an analgesic effect. Studies have shown that deltorphin analogs can produce analgesia when administered supraspinally in mice, and this effect is mediated by the δ-opioid receptor as it can be blocked by the selective δ-opioid receptor antagonist, naltrindole. nih.gov Other research has utilized an ex vivo preparation of mouse plantar skin with an attached tibial nerve to investigate the effects of deltorphin II on the responsiveness of C-fiber mechanical nociceptors under neuropathic pain conditions. frontiersin.org

Molecular Biology and Site-Directed Mutagenesis for Receptor-Ligand Interactions

Molecular biology techniques, particularly site-directed mutagenesis, have been invaluable in identifying the specific amino acid residues of the opioid receptors that are critical for deltorphin binding and selectivity. In this technique, specific amino acids in the receptor protein are intentionally changed to other amino acids, and the effect of this mutation on ligand binding is then assessed.

Studies have focused on the extracellular loops of the δ-opioid receptor, as these regions show high sequence variability among opioid receptor subtypes and are thought to contribute to ligand selectivity. nih.gov For the human δ-opioid receptor (hDOR), the third extracellular loop has been identified as playing a significant role in the binding of δ-selective ligands. nih.gov Specifically, mutation of Trp²⁸⁴, Val²⁹⁶, and Val²⁹⁷ to alanine (B10760859) was found to significantly reduce the receptor's affinity for δ-selective ligands. nih.gov Spectroscopic studies of synthetic fragments of the third extracellular loop have shown that binding of deltorphin II induces conformational changes in this region of the receptor. nih.gov Site-directed mutagenesis studies on the rat μ-opioid receptor have also been conducted to identify key residues for ligand binding and selectivity. nih.gov

Mechanistic Basis for Therapeutic Potential

Elucidation of Antinociceptive Mechanisms

Deltorphin (B1670231) I and its analogue Deltorphin C are potent, naturally occurring heptapeptides that exhibit a high affinity and selectivity for delta-opioid receptors (DORs), which are key components of the endogenous pain modulation system. wikipedia.orgnih.gov Their antinociceptive effects are mediated through complex mechanisms at both spinal and supraspinal levels.

Upon binding to DORs, which are G-protein coupled receptors (GPCRs), deltorphins initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission. escholarship.org This is achieved through several cellular actions, including the inhibition of adenylyl cyclase, activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. escholarship.org These actions collectively result in hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, from the presynaptic terminals of nociceptive neurons.

Research indicates the existence of at least two subtypes of the delta-opioid receptor, DOR-1 and DOR-2, which can be pharmacologically distinguished. nih.gov Deltorphin I's antinociceptive action in the spinal cord has been shown to be antagonized by antagonists for both DOR-1 (BNTX) and DOR-2 (NTB), suggesting it interacts with both subtypes to produce its analgesic effect. nih.gov

At the supraspinal level, particularly in the rostral ventromedial medulla (RVM), activation of DORs by deltorphins modulates the descending pain inhibitory pathways. wikipedia.org Microinjection of a deltorphin analogue into the RVM has been shown to increase the latency of pain reflexes, an effect that is partially mediated by the release of norepinephrine in the spinal cord. wikipedia.org This suggests a synergistic interaction between the spinal delta-opioid system and the descending noradrenergic system. The antinociception produced by the concurrent activation of medullary and spinal DORs is mediated in part by norepinephrine acting on spinal alpha-2 adrenoceptors. wikipedia.org

The structural characteristics of Deltorphin I, specifically the presence of a D-alanine residue at position 2, confer significant resistance to enzymatic degradation, allowing for sustained action. nih.gov Furthermore, deltorphins exhibit an unusually high capacity to penetrate the blood-brain barrier, enabling them to exert centrally-mediated analgesic effects even after peripheral administration. wikipedia.orgnih.gov

Table 1: Antagonism of Deltorphin I-Induced Antinociception in Spinal Cord

| Antagonist | Target Receptor Subtype | Effect on Deltorphin I Antinociception |

|---|---|---|

| NTI | Non-selective delta | Antagonized |

| NTB | delta-2 | Antagonized |

Delta-Opioid Receptor Modulation in Substance Use Disorder Research Models (e.g., Alcohol Consumption)

The delta-opioid receptor system is significantly implicated in the neurobiological mechanisms underlying substance use disorders, including alcohol consumption. vanrijnlab.comnih.gov The role of specific deltorphins, such as Deltorphin I/C, is complex, with research pointing towards a modulatory function that can be influenced by factors like stress and prior alcohol exposure. The effects are often mediated through distinct receptor subtypes, primarily DOR-1 and DOR-2. nih.govnih.gov

Studies using animal models have shown that DOR subtypes can have opposing effects on ethanol (B145695) intake. vanrijnlab.comnih.gov Specifically, DOR-1 agonists tend to decrease alcohol consumption, whereas DOR-2 selective agonists have been associated with different effects on alcohol reward and consumption. vanrijnlab.comnih.gov Deltorphins are often characterized as DOR-2 agonists.

One study investigated the effects of microinjecting deltorphin (a DOR-2 agonist) into the ventral tegmental area (VTA), a key region of the brain's reward circuit. nih.gov In alcohol-naïve rats, deltorphin did not produce a conditioned place preference (CPP), a measure of a substance's rewarding effect. nih.gov However, in rats with a history of alcohol consumption, intra-VTA administration of deltorphin induced a significant CPP, suggesting that chronic alcohol exposure can alter the rewarding properties of DOR-2 activation. nih.gov Interestingly, in the same study, intra-VTA deltorphin did not significantly alter the amount of alcohol consumed. nih.gov

Another line of research highlights the interaction between stress and the DOR system in modulating alcohol-related behaviors. In unstressed, alcohol-consuming animals, deltorphin was found to induce a significant place preference. escholarship.org Conversely, in animals exposed to both stress and alcohol, deltorphin did not induce a place preference, indicating a complex interplay between the DOR-2 system, stress, and alcohol reward. escholarship.org These findings suggest that the functional state of the brain, as altered by alcohol exposure and stress, dynamically changes the behavioral outcomes of DOR-2 activation by deltorphins. escholarship.org